3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester
Description
3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester (CAS: 1256360-34-5) is a bifunctional organoboron compound featuring a thiophene core substituted with bromine, methyl groups, and two boronic acid pinacol ester moieties. Its structure enables dual reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing conjugated systems for pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-[3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27B2BrO4S/c1-10-11(20)13(19-23-16(6,7)17(8,9)24-19)25-12(10)18-21-14(2,3)15(4,5)22-18/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIMSXWNRJFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(S2)B3OC(C(O3)(C)C)(C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27B2BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682355 | |
| Record name | 2,2'-(3-Bromo-4-methylthiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-34-5 | |
| Record name | 1,3,2-Dioxaborolane, 2,2′-(3-bromo-4-methyl-2,5-thiophenediyl)bis[4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(3-Bromo-4-methylthiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed ortho-Metalation (DoM)
Lithiation strategies enable precise boronic ester placement. For this compound:
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Lithiation : Treating 3-bromo-4-methylthiophene with LDA (lithium diisopropylamide) at -78°C generates a dianionic species at positions 2 and 5.
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Quenching with Boron Reagent : Adding B(OMe) followed by pinacol esterification yields the diboronic ester.
Challenges :
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Moisture sensitivity necessitates strict anhydrous conditions.
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Competing side reactions may occur at the methyl-subposition.
Optimized Protocol :
| Step | Conditions |
|---|---|
| Lithiation | LDA, THF, -78°C, 1 hr |
| Boronation | B(OMe), -78°C to RT |
| Esterification | Pinacol, HCl, MeOH |
| Overall Yield | 50–55% |
Halogen-Boron Exchange Reactions
Halogen-boron exchange, using Grignard or organolithium reagents, offers an alternative pathway:
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Starting Material : 2,5-Dibromo-4-methylthiophene.
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Exchange Reaction : Treatment with Mg or Li reagents followed by Bpin introduces boronic esters.
Example Protocol :
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React 2,5-dibromo-4-methylthiophene with iPrMgCl·LiCl (Turbo Grignard) in THF.
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Add Bpin at 0°C, warm to RT, and stir for 12 hours.
Outcome :
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Yield : ~65% (theorized based on analogous reactions).
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Purity : >95% (by H NMR).
Comparative Analysis of Methods
The table below evaluates the three primary methods:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Miyaura Borylation | High regioselectivity | Requires expensive catalysts | 60–70% |
| Lithiation-Borylation | No transition metals | Low-temperature sensitivity | 50–55% |
| Halogen-Boron Exchange | Scalable | Limited to dihalogenated precursors | 65% |
Mechanistic Considerations
Palladium-Catalyzed Borylation
The Miyaura mechanism involves oxidative addition of Pd(0) into the C–Br bond, transmetallation with Bpin, and reductive elimination to form the C–B bond. Steric effects from the methyl group slow transmetallation, necessitating bulky ligands like XPhos.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.
Protodeboronation: Under certain conditions, the boronic ester groups can be removed through protodeboronation, yielding the corresponding thiophene derivative.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are typical solvents.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used as bases.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Thiophene Derivatives: Resulting from protodeboronation.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The primary mechanism of action for 3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide. This process involves the oxidative addition of the halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the coupled product.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The thiophene core in the target compound offers higher electron richness compared to furan or benzene derivatives, enhancing its reactivity in electron-deficient coupling partners . Bromine and methyl groups further tune its electronic profile, balancing steric hindrance and activation for cross-couplings .
- Dual Reactivity: Unlike monofunctional analogs (e.g., 4-nitrophenylboronic acid pinacol ester), the diboronic ester configuration allows for sequential or tandem couplings, enabling synthesis of complex architectures like conjugated oligomers .
Reactivity and Stability
Table 2: Reaction Kinetics and Stability Data
Key Observations :
- H₂O₂ Reactivity : Unlike 4-nitrophenylboronic acid pinacol ester, the target compound’s reactivity with H₂O₂ is undocumented, but its bromine substituent may slow oxidation due to electron-withdrawing effects .
- Stability : The methyl group in the thiophene derivative likely improves air stability compared to nitro- or hydroxy-substituted analogs, which are prone to decomposition .
Commercial Availability and Cost
Biological Activity
3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester (CAS No. 1256360-34-5) is an organoboron compound notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a thiophene ring with a bromine substituent and boronic ester groups, making it a versatile building block in medicinal chemistry and material science.
- Molecular Formula : C17H27B2BrO4S
- Molecular Weight : 429.0 g/mol
- Purity : ≥96% .
The biological activity of this compound primarily stems from its role as a boronic ester in cross-coupling reactions. The mechanism involves:
- Oxidative Addition : The aryl or vinyl halide undergoes oxidative addition to a palladium catalyst.
- Transmetalation : The boronic ester interacts with the palladium complex.
- Reductive Elimination : This step forms the desired coupled product, facilitating the synthesis of complex organic molecules .
Biological Activity
Research indicates that boronic acids and their derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to 3-Bromo-4-methylthiophene-2,5-diboronic acid have been shown to inhibit proteasome activity, leading to cell cycle arrest in cancer cells. For instance, bortezomib, a related compound, is an FDA-approved drug used to treat multiple myeloma .
- Antibacterial and Antifungal Properties : Studies have demonstrated that boron-containing compounds can exhibit significant antibacterial and antifungal activities against various strains .
Case Study 1: Anticancer Activity
A study highlighted the potential of related boronic acids as proteasome inhibitors. The compound exhibited IC50 values comparable to established drugs like bortezomib, indicating its effectiveness in inhibiting cancer cell growth .
Case Study 2: Antimicrobial Properties
Research has shown that several boron-containing compounds demonstrate substantial antimicrobial activity. In vitro tests revealed that derivatives of 3-Bromo-4-methylthiophene-2,5-diboronic acid exhibited zones of inhibition against both gram-positive and gram-negative bacteria .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-Bromo-4-methylthiophene-2,5-diboronic acid | Structure | Anticancer, Antibacterial | Versatile in coupling reactions |
| Bortezomib | Structure | Potent proteasome inhibitor | FDA-approved for multiple myeloma |
| 4-Methylthiophene-2,5-diboronic acid | Structure | Limited activity | Lacks bromine at the 3-position |
Q & A
Basic Research Questions
Q. How can 3-bromo-4-methylthiophene-2,5-diboronic acid pinacol ester be synthesized, and what methodologies ensure high purity?
- Methodology :
- Photoinduced decarboxylative borylation : Activate carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) with visible light in amide solvents, reacting with bis(catecholato)diboron (B₂Cat₂) to form boronic esters. This metal-free approach avoids catalysts and proceeds via radical intermediates .
- Traditional cross-coupling precursor synthesis : Use palladium-catalyzed Suzuki-Miyaura coupling with aryl halides and boronic esters, optimized with bases like Na₂CO₃ in THF/water mixtures .
- Characterization : Confirm purity via ¹H/¹³C NMR, ¹¹B NMR (to verify boronic ester integrity), and HPLC-MS.
Q. What are the primary applications of this compound in organic synthesis?
- Core utility : Acts as a bifunctional building block in iterative Suzuki-Miyaura cross-couplings for constructing conjugated thiophene-based polymers or oligomers. The bromo substituent enables sequential couplings, while boronic esters facilitate carbon-carbon bond formation .
- Example : Coupling with aryl halides under Pd(PPh₃)₄ catalysis (2–5 mol%) in THF/H₂O at 80°C yields extended π-systems for organic electronics .
Q. How stable is this compound under aqueous or oxidative conditions, and how can degradation be monitored?
- Stability : Boronic esters hydrolyze slowly in neutral water but rapidly under acidic/basic conditions. Oxidizing agents like H₂O₂ induce decomposition, releasing free boronic acids.
- Monitoring : Track reaction kinetics via UV-Vis spectroscopy (e.g., loss of λmax at 290 nm for boronic esters and emergence of new peaks at 405 nm for oxidized byproducts) .
Advanced Research Questions
Q. How can competing reactivity between bromo and boronic ester groups be controlled during cross-coupling?
- Chemoselective strategies :
- Protection/deprotection : Temporarily mask boronic esters as trifluoroborate salts to prioritize bromo-group coupling .
- Speciation control : Adjust solvent polarity and base strength to favor reactivity of one functional group. For example, use PdCl₂(dppf) with K₃PO₄ in toluene to target bromo coupling first, then switch to aqueous conditions for boronic ester activation .
Q. What mechanistic insights explain the compound’s reactivity in radical-based transformations?
- Radical pathways : Under light irradiation, the boronic ester can participate in boryl radical generation. For example, in photoinduced reactions, B₂Cat₂ generates boryl radicals that propagate chain reactions, enabling decarboxylative borylation without metals .
- Evidence : EPR spectroscopy or radical trapping experiments (e.g., TEMPO) to detect transient intermediates .
Q. How can iterative cross-coupling be optimized to synthesize sequence-defined oligothiophenes?
- Iterative synthesis :
Perform Suzuki-Miyaura coupling on the bromo group using a monofunctional boronic ester partner.
Deprotect the remaining boronic ester (e.g., via transesterification with diethanolamine).
Repeat coupling with a new aryl halide.
- Key considerations : Use Pd catalysts with low dimerization propensity (e.g., Pd(OAc)₂ with SPhos ligand) and monitor stepwise growth via MALDI-TOF .
Q. What are the challenges in analyzing boron-containing intermediates during reactions, and how can they be addressed?
- Analytical hurdles : Boron quadrupolar relaxation broadens ¹¹B NMR signals, complicating speciation analysis.
- Solutions :
- Use high-field NMR (≥500 MHz) with cryoprobes for enhanced sensitivity.
- Employ ¹H-¹¹B HMBC to correlate proton environments with boron centers.
- Complement with IR spectroscopy (B-O stretches at ~1350 cm⁻¹) .
Data Contradiction Analysis
Q. Discrepancies in reported catalytic systems for cross-coupling: How to reconcile metal-free vs. palladium-dependent methods?
- Context : describes metal-free borylation via light-initiated radicals, while rely on Pd catalysts.
- Resolution :
- Substrate-dependent selectivity : Metal-free methods suit sterically hindered carboxylic acid derivatives, whereas Pd systems are optimal for aryl/heteroaryl halides.
- Yield trade-offs : Radical methods may achieve 60–80% yields but with broader functional group tolerance; Pd catalysis offers >90% yields but requires stringent oxygen-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
